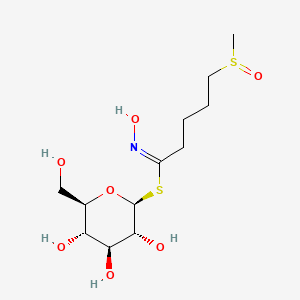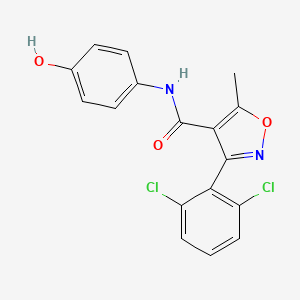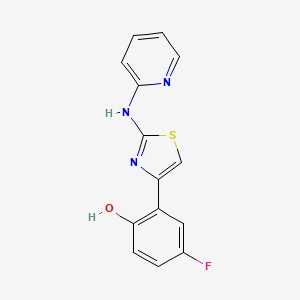
Desulfo-glucoraphanin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Desulfo-glucoraphanin is a derivative of glucoraphanin, a glucosinolate found in cruciferous vegetables such as broccoli, cabbage, and kale. Glucosinolates are sulfur-containing compounds known for their potential health benefits, including anticancer properties. This compound is formed when the sulfate group is removed from glucoraphanin, making it a key intermediate in the study of glucosinolate metabolism and bioactivity .
準備方法
Synthetic Routes and Reaction Conditions: Desulfo-glucoraphanin can be synthesized through the desulfation of glucoraphanin. This process typically involves the use of sulfatase enzymes, which catalyze the removal of the sulfate group from glucoraphanin. The reaction is usually carried out under mild conditions, such as at room temperature and neutral pH, to preserve the integrity of the compound .
Industrial Production Methods: In an industrial setting, this compound can be produced by extracting glucoraphanin from cruciferous vegetables, followed by enzymatic desulfation. The extraction process often involves the use of solvents such as methanol or water, and the desulfation is carried out using purified sulfatase enzymes. This method ensures a high yield of this compound while maintaining its bioactivity .
化学反応の分析
Types of Reactions: Desulfo-glucoraphanin undergoes various chemical reactions, including hydrolysis, reduction, and substitution. One of the primary reactions is hydrolysis, where this compound is converted into its active form, sulforaphane, by the enzyme myrosinase .
Common Reagents and Conditions: The hydrolysis of this compound to sulforaphane typically requires the presence of myrosinase, which is naturally found in cruciferous vegetables. The reaction is carried out under mild conditions, such as at room temperature and neutral pH .
Major Products Formed: The major product formed from the hydrolysis of this compound is sulforaphane, a potent isothiocyanate known for its anticancer and antimicrobial properties .
科学的研究の応用
Desulfo-glucoraphanin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is used as a model compound to study the metabolism and bioactivity of glucosinolates. Researchers investigate its chemical properties and reactions to understand the mechanisms underlying its health benefits .
Biology: In biology, this compound is studied for its role in plant defense mechanisms. It is known to be involved in the plant’s response to herbivory and pathogen attack, making it a valuable compound for understanding plant biology and ecology .
Medicine: In medicine, this compound is of great interest due to its potential anticancer properties. Studies have shown that its hydrolysis product, sulforaphane, can induce apoptosis in cancer cells and inhibit tumor growth. This makes this compound a promising compound for cancer prevention and therapy .
Industry: In the industrial sector, this compound is used in the production of functional foods and dietary supplements. Its health benefits, particularly its anticancer properties, make it a valuable ingredient in products aimed at promoting health and wellness .
作用機序
The mechanism of action of desulfo-glucoraphanin primarily involves its conversion to sulforaphane by the enzyme myrosinase. Sulforaphane exerts its effects through various molecular pathways, including the activation of the Nrf2 pathway, which regulates the expression of antioxidant and detoxification enzymes. This leads to the detoxification of carcinogens and protection against oxidative stress .
類似化合物との比較
Desulfo-glucoraphanin is similar to other glucosinolates, such as glucoraphanin, sinigrin, and glucobrassicin. it is unique in its ability to be converted to sulforaphane, a compound with potent anticancer properties. Other glucosinolates, such as sinigrin, are converted to different isothiocyanates, which may have varying degrees of bioactivity .
List of Similar Compounds:- Glucoraphanin
- Sinigrin
- Glucobrassicin
- Glucoerucin
- Gluconasturtiin
特性
分子式 |
C12H23NO7S2 |
|---|---|
分子量 |
357.4 g/mol |
IUPAC名 |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1E)-N-hydroxy-5-methylsulfinylpentanimidothioate |
InChI |
InChI=1S/C12H23NO7S2/c1-22(19)5-3-2-4-8(13-18)21-12-11(17)10(16)9(15)7(6-14)20-12/h7,9-12,14-18H,2-6H2,1H3/b13-8+/t7-,9-,10+,11-,12+,22?/m1/s1 |
InChIキー |
UYHMVWFYYZIVOP-GKTYXXQISA-N |
異性体SMILES |
CS(=O)CCCC/C(=N\O)/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
正規SMILES |
CS(=O)CCCCC(=NO)SC1C(C(C(C(O1)CO)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-tert-butyl-N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B13822453.png)
![[1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-dichloro-(3-pyridin-2-ylpropylidene)ruthenium](/img/structure/B13822458.png)
![Spiro[bicyclo[2.2.1]heptane-2,3-oxetane], 3-methyl-(9CI)](/img/structure/B13822459.png)
![methyl 4-[[(5E)-5-(1H-indol-3-ylmethylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoate](/img/structure/B13822475.png)
![(5Z)-5-[(7-ethyl-1H-indol-3-yl)methylidene]-2-(4-methoxyphenyl)imino-3-methyl-1,3-thiazolidin-4-one](/img/structure/B13822481.png)

![(3aR,8aR)-4,4,8,8-Tetrakis[3,5-bis(1-methylethyl)phenyl]tetrahydro-2,2-dimethyl-6-phenyl-1,3-dioxolo[4,5-e][1,3,2]dioxaphosphepin](/img/structure/B13822489.png)



![1-[[(Z)-(5-bromoindol-3-ylidene)methyl]amino]-3-phenylthiourea](/img/structure/B13822514.png)

